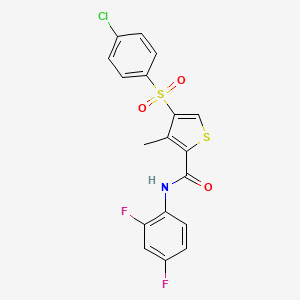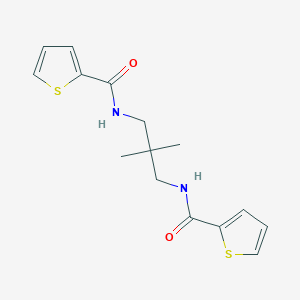
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE): is an organic compound characterized by the presence of two thiophene carboxamide groups attached to a 2,2-dimethyl-1,3-propanediyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of N,N’-(2,2-dimethyl-1,3-propanediyl)di(2-thiophenemethylamine).
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules such as proteins or nucleic acids, potentially inhibiting their function. The carboxamide groups may also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide)
- Neopentyl glycol diheptanoate
- 2,2-Dimethyl-1,3-propanediol
Comparison: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to similar compounds like N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide) that contain furan rings. The thiophene rings can enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2S2 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-[2,2-dimethyl-3-(thiophene-2-carbonylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
RZWYCKPJCCIETA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)
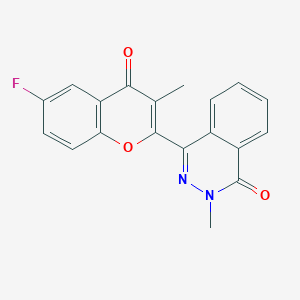
![5,7-dimethyl-N-phenyl-2-pyrazolo[1,5-a]pyrimidinamine](/img/structure/B1225064.png)
![N-(2-cyanophenyl)-2-[(5,7-dibromo-8-quinolinyl)oxy]acetamide](/img/structure/B1225067.png)
![3-Methyl-2-thiophenecarboxylic acid [2-(4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225068.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
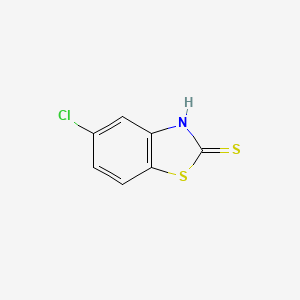
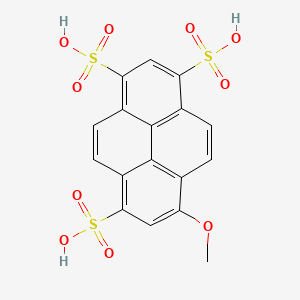

![Ethyl 7-(3-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1225078.png)

